molecular formula C17H14N2O2S B1392310 5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 13109-91-6

5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No. B1392310
CAS RN: 13109-91-6
M. Wt: 310.4 g/mol
InChI Key: MWWTVXPXKVNFDK-UHFFFAOYSA-N
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Description

The compound “5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one” is a chemical compound that has potential implications in various fields. It is characterized by a molecular weight of 340.4 .


Synthesis Analysis

The synthesis of a similar compound, N′-[(4-hydroxy-3-methoxyphenyl)methylidene]2-aminobenzohydrazide (H-AHMB), was performed by condensing O-vanillin with 2-aminobenzohydrazide . This process was characterized by FTIR, high-resolution ESI (+) mass spectral analysis, 1H, and 13C-NMR .


Molecular Structure Analysis

The compound H-AHMB was crystallized in the orthorhombic Pbca space group and studied for single crystal diffraction analysis . Hirshfeld surface analysis was also carried out for identifying short interatomic interactions . The major interactions H…H, O…H, and C…H cover the Hirshfeld surface of H-AHMB .


Chemical Reactions Analysis

The metal complexes [M(AHMB)n] where M = Co(II), Ni(II), Cu(II), and Zn(II) were prepared from metal chlorides and H-AHMB ligand . The bonding was unambiguously assigned using FTIR and UV/vis analysis .

Scientific Research Applications

Anticancer Activity

This compound has shown potential in anticancer therapy, particularly in targeting overexpressed HER-2 breast cancer cell lines . Derivatives of this compound have been synthesized and evaluated for their efficacy against cancer cells, with some showing promising results in inhibiting cellular proliferation through DNA degradation.

Mechanism of Action

The synthesized ligand H-AHMB and its metal complexes were studied for β-glucuronidase enzyme inhibition . Surprisingly, the metal complexes were found more active than the parent ligand and even the standard drug . Zn-AHMB showed IC50 = 17.3 ± 0.68 µM compared to IC50 = 45.75 ± 2.16 µM shown by d-saccharic acid-1,4-lactone used as standard .

Future Directions

The better activity by Zn-AHMB implies a zinc-based metallodrug for the treatment of diseases associated with β-glucuronidase enzyme . The DPPH radical scavenging activities were also studied for all the synthesized compounds . The Co-AHMB complex with IC50 = 98.2 ± 1.78 µM was the only candidate to scavenge the DPPH free radicals . This suggests potential future directions in the development of treatments for diseases associated with these enzymes.

properties

IUPAC Name

5-[(3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-21-14-9-5-6-12(10-14)11-15-16(20)19(17(22)18-15)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWTVXPXKVNFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 2
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5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

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